6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Chlorination: Introduction of a chlorine atom to the pyridine ring.
Sulfonylation: Addition of a methanesulfonyl group to the phenyl ring.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of pyridine carboxamides are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s structure suggests potential activity against certain biological targets.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methanesulfonyl groups could play key roles in these interactions by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-methanesulfonylphenyl)-4-methylpyridine-2-carboxamide
- 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
6-chloro-N-(3-methylsulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3S/c1-24(22,23)10-4-2-3-9(7-10)19-13(21)11-5-8(14(16,17)18)6-12(15)20-11/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNZNVCHYUPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.